molecular formula C11H12N2O2S B1609631 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile CAS No. 1003740-90-6

3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Cat. No.: B1609631
CAS No.: 1003740-90-6
M. Wt: 236.29 g/mol
InChI Key: BASQEQQOGLYRSJ-UHFFFAOYSA-N
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Description

Contextualization of the Sulfonamide Functional Group in Chemical Research

The sulfonamide functional group, characterized by the structure R−S(=O)₂−NR'R'', is a cornerstone in medicinal chemistry. wikipedia.org This group forms the basis for several classes of drugs, collectively known as sulfa drugs. wikipedia.org Historically, they were among the first synthetic antimicrobial agents to be widely used, functioning as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, which is essential for folate synthesis. wikipedia.orgnih.gov This mechanism renders them bacteriostatic, inhibiting bacterial growth rather than killing the cells directly. wikipedia.org

Beyond their antibacterial role, sulfonamides are integral to a wide array of therapeutics, including thiazide and loop diuretics, anticonvulsants, and some COX-2 inhibitors. wikipedia.org The sulfonamide group is generally unreactive and chemically stable, and its rigidity often results in crystalline compounds. wikipedia.orgresearchgate.net This stability makes N-substituted sulfonamides metabolically robust. researchgate.net In organic synthesis, the reaction of a sulfonyl chloride with a primary or secondary amine is a classic method for its preparation, often yielding a crystalline derivative that can be easily characterized. wikipedia.org

Significance of the Pyrrolidine (B122466) Heterocycle in Organic Synthesis and Molecular Design

Pyrrolidine, a five-membered saturated ring containing a nitrogen atom, is a ubiquitous scaffold in biologically active molecules. tandfonline.comfrontiersin.org This heterocycle is found in natural products, most notably in alkaloids like nicotine (B1678760) and in the amino acid proline. wikipedia.orgmdpi.com Its prevalence has made it one of the most common five-membered nitrogen heterocycles in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The significance of the pyrrolidine ring in molecular design is multifaceted. Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, which is advantageous for binding to biological targets. nih.govresearchgate.net The nitrogen atom confers basicity, and the ring can be functionalized at various positions to modulate physicochemical and pharmacological properties. wikipedia.orgnih.gov In organic synthesis, pyrrolidine and its derivatives are widely used as chiral auxiliaries, ligands for transition metals, and organocatalysts. nih.govresearchgate.net Synthetic methodologies to access pyrrolidine derivatives are extensive, with 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes being a classical and powerful approach. tandfonline.comnih.gov

Role of the Benzonitrile (B105546) Moiety as a Versatile Synthetic Handle and Electrophilic Center

Benzonitrile, an aromatic compound consisting of a benzene (B151609) ring attached to a cyano (-CN) group, is a highly versatile intermediate in organic synthesis. atamankimya.comwikipedia.org The nitrile group is a valuable synthetic handle that can be transformed into a variety of other functional groups. For instance, it can be hydrolyzed to form benzamides or reduced to produce benzylamines. wikipedia.org

The nitrile moiety makes the carbon atom electrophilic, rendering it susceptible to nucleophilic attack. This reactivity is harnessed in numerous chemical transformations. Benzonitrile also serves as a useful solvent for certain reactions and can form coordination complexes with transition metals, which act as labile intermediates in catalysis. atamankimya.comwikipedia.org Industrially, it is often prepared via the ammoxidation of toluene (B28343). wikipedia.org Its derivatives are precursors to pharmaceuticals, dyes, and resins, highlighting its importance in chemical manufacturing. atamankimya.comrsc.org

Structural Features of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile within these Chemical Classes

3-(Pyrrolidin-1-ylsulfonyl)benzonitrile (CAS No. 175696-73-8) is a molecule that uniquely combines the aforementioned structural motifs. bldpharm.com In this compound, the sulfonyl group is directly attached to the benzene ring. The pyrrolidine ring is connected to the sulfur atom, forming a tertiary N-sulfonylpyrrolidine. The nitrile group is positioned on the benzene ring at the meta-position (position 3) relative to the sulfonyl group.

This specific arrangement defines its chemical character. The sulfonamide linkage is expected to be metabolically stable. researchgate.net The pyrrolidine ring introduces a non-planar, saturated, and basic component. The benzonitrile moiety provides a planar, aromatic core with an electrophilic center and a potential site for further chemical modification. The meta-substitution pattern dictates the electronic and steric environment around the aromatic ring, influencing its reactivity and potential interactions with biological macromolecules.

Table 1: Properties of Constituent Chemical Motifs

Feature Sulfonamide Group Pyrrolidine Ring Benzonitrile Moiety
General Formula R−SO₂NR'R'' wikipedia.org (CH₂)₄NH wikipedia.org C₆H₅CN wikipedia.org
Key Characteristic Chemically stable, polar, H-bond acceptor/donor (if N-H present) wikipedia.orgresearchgate.net Saturated, non-planar, basic secondary amine wikipedia.org Aromatic, planar, electrophilic nitrile group atamankimya.comwikipedia.org
Common Role Pharmacophore in drugs (e.g., antibacterials, diuretics) wikipedia.org Scaffold in natural products and drugs, organocatalyst wikipedia.orgnih.gov Synthetic precursor, solvent wikipedia.orgrsc.org

| Typical Synthesis | Reaction of sulfonyl chloride with an amine wikipedia.org | Cycloaddition reactions, reduction of pyrrole (B145914) tandfonline.com | Dehydration of benzamide, ammoxidation of toluene wikipedia.org |

Overview of Current Academic Research Trajectories for Related Pyrrolidine-Sulfonyl-Benzonitrile Structures

While specific research on 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is not extensively documented in public literature, significant academic and industrial research has focused on structurally related analogs. These studies underscore the value of combining these particular substructures for targeting various biological pathways.

A prominent area of research involves the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov Researchers have synthesized and evaluated various heterocyclic compounds, including imidazo[1,2-b]pyridazines, that incorporate a 4-(pyrrolidin-1-ylsulfonyl)aniline moiety. nih.govsemanticscholar.org This scaffold is an isomer of the title compound, differing only in the position (para vs. meta) and nature (amine vs. nitrile) of the substituent on the benzene ring. Compounds bearing this sulfonyl-pyrrolidine structure have demonstrated nanomolar inhibitory activities against FLT3 kinase, indicating this substructure is a viable component for potent enzyme inhibitors. nih.gov

Another significant research trajectory involves the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in cancer. nih.govmanchester.ac.uk A series of 4-(pyrrolidin-3-yl)benzonitrile derivatives were developed as reversible inhibitors of LSD1. nih.gov Although the connectivity is different—the pyrrolidine ring is attached directly to the benzonitrile at position 4 and the sulfonyl group is absent—this work highlights the utility of the pyrrolidine-benzonitrile combination as a pharmacophore. The most active compound from this series, 21g , showed potent biochemical inhibition of LSD1 and increased the expression of a cellular biomarker in a human AML cell line. nih.govmanchester.ac.uk This demonstrates that the pyrrolidine-benzonitrile framework is a promising scaffold for developing epigenetic therapies. nih.gov

Table 2: Research Findings on Structurally Related Compounds

Compound/Scaffold Class Target Enzyme Key Findings Representative Activity Source
Imidazo[1,2-b]pyridazine derivatives with 4-(pyrrolidin-1-ylsulfonyl)aniline FLT3-ITD Kinase Compounds displayed promising inhibitory activities in the nanomolar range against recombinant kinases. Submicromolar activity against FLT3-ITD. nih.govsemanticscholar.org
4-(Pyrrolidin-3-yl)benzonitrile derivatives Lysine-Specific Demethylase 1 (LSD1) Identified as potent, reversible inhibitors of LSD1 with improved selectivity over related enzymes. Compound 21g : Kd = 22 nM; IC₅₀ = 57 nM. nih.govmanchester.ac.uk

These research avenues collectively suggest that the combination of pyrrolidine, sulfonyl, and benzonitrile moieties in various arrangements constitutes a rich area for the discovery of new, biologically active agents.

Properties

IUPAC Name

3-pyrrolidin-1-ylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c12-9-10-4-3-5-11(8-10)16(14,15)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASQEQQOGLYRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428967
Record name 3-(pyrrolidin-1-ylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003740-90-6
Record name 3-(pyrrolidin-1-ylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Pyrrolidin 1 Ylsulfonyl Benzonitrile and Analogues

Retrosynthetic Analysis of the 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile Scaffold

A retrosynthetic analysis of the target molecule, 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, suggests two principal disconnection points, leading to two convergent synthetic strategies.

Figure 1: Retrosynthetic Analysis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Route A: This approach involves the disconnection of the sulfur-nitrogen (S-N) bond of the sulfonamide. This identifies pyrrolidine (B122466) and 3-cyanobenzenesulfonyl chloride as the key precursors. nih.govthermofisher.com The synthesis then proceeds by reacting these two components in a final sulfonylation step. This is often the most direct route if the substituted sulfonyl chloride is commercially available or readily synthesized.

Route B: This alternative strategy focuses on the formation of the carbon-cyano (C-CN) bond. The disconnection is made at the benzonitrile (B105546) carbon. This route begins with a pre-formed aryl sulfonamide, such as 3-halo-1-(pyrrolidin-1-ylsulfonyl)benzene, which is then subjected to a cyanation reaction. This pathway is particularly useful when the desired substitution pattern is more easily achieved before the introduction of the sensitive cyano group.

Approaches to the Formation of the Sulfonamide Linkage

The formation of the sulfonamide bond is a cornerstone of this synthetic chemistry, typically achieved through the reaction of an amine with a sulfonyl-containing electrophile.

The most prevalent method for constructing the N-arylsulfonylpyrrolidine scaffold is the reaction of pyrrolidine with a substituted benzenesulfonyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

The reaction of pyrrolidine with 3-cyanobenzenesulfonyl chloride exemplifies this approach. A base, such as pyridine (B92270) or triethylamine, is used in a suitable inert solvent like a chlorinated hydrocarbon. cbijournal.com The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and formation of the sulfonamide. Excellent yields, often exceeding 90%, can be achieved under optimized conditions. cbijournal.com

Table 1: Representative Sulfonylation Reactions

Amine Sulfonyl Chloride Base Solvent Yield
Pyrrolidine 3-Cyanobenzenesulfonyl chloride Pyridine Dichloromethane (DCM) High
L-proline Substituted benzenesulfonyl chloride Base Not specified N/A nih.gov

While the use of sulfonyl chlorides is dominant, alternative methods for forming sulfonamides have been developed. These can be advantageous when the required sulfonyl chloride is unstable or difficult to access.

In-situ Generation of Sulfonyl Chlorides: One approach involves the synthesis of the sulfonyl chloride from a corresponding thiol or sulfinate, which is then reacted in the same pot with the amine. For instance, various thiols can be oxidized with an N-chlorosuccinimide and tert-butylammonium (B1230491) chloride system to generate the sulfonyl chloride in situ. cbijournal.com

Reaction with Sulfonyl Azides: Traditionally, sulfonyl azides were not primary choices for sulfonylation. However, methods have been developed for their use as sulfonyl donors in direct sulfonamylation reactions. nih.gov

Construction of the Benzonitrile Moiety

When the synthetic strategy involves adding the cyano group to a pre-existing sulfonamide ring (Route B), several modern and classical methodologies can be employed. This approach typically starts with a halogenated precursor, such as 3-bromo-1-(pyrrolidin-1-ylsulfonyl)benzene.

The introduction of a nitrile function onto an aromatic ring is a well-established transformation with several reliable methods.

Palladium-Catalyzed Cyanation: This is a powerful and versatile method for forming aryl nitriles from aryl halides or pseudohalides. researchgate.netrsc.org The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a cyanide source. A variety of cyanide sources can be used, including zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and trimethylsilyl (B98337) cyanide. nih.govnih.gov A significant challenge in these reactions is the potential for the cyanide anion to poison the palladium catalyst. researchgate.netnih.gov However, the development of specialized ligands and protocols, such as using less-toxic and stable cyanide sources like K₄[Fe(CN)₆]·3H₂O, has made this a highly efficient and functional-group-tolerant method. nih.gov The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, ligand exchange, and reductive elimination to yield the aryl nitrile. researchgate.netnih.gov

Table 2: Comparison of Cyanation Methods

Method Reagents Key Features
Palladium-Catalyzed Pd catalyst (e.g., Pd₂(dba)₃), ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) Mild conditions, high functional group tolerance, applicable to aryl chlorides and bromides. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Nucleophilic cyanide (e.g., KCN), often with a catalyst like CuCN Requires strong electron-withdrawing groups (like the sulfonyl group) ortho or para to the leaving group. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) of Halides: Aryl halides that are activated by strongly electron-withdrawing groups, such as a nitro or sulfonyl group, can undergo nucleophilic aromatic substitution. libretexts.org For the synthesis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, a precursor like 3-chloro- or 3-fluoro-1-(pyrrolidin-1-ylsulfonyl)benzene could theoretically react with a cyanide salt. The electron-withdrawing sulfonyl group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, facilitating the substitution. libretexts.orgscience.gov For this mechanism to be effective, the withdrawing group is ideally positioned ortho or para to the leaving group to provide resonance stabilization. libretexts.org

The success of these synthetic routes relies on the availability of key precursors, namely substituted benzenesulfonyl chlorides or halogenated benzenesulfonamides.

Synthesis of 3-Cyanobenzenesulfonyl Chloride: This key intermediate nih.govthermofisher.com can be prepared via several routes. A common laboratory method involves the diazotization of 3-aminobenzonitrile, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper salt.

Synthesis of Substituted Benzenesulfonyl Chlorides: General methods for producing benzenesulfonyl chlorides include the reaction of benzene (B151609) or its derivatives with chlorosulfonic acid. orgsyn.org For halogenated precursors, such as 3-bromobenzenesulfonyl chloride, the direct chlorosulfonylation of bromobenzene (B47551) can be employed. Alternatively, starting from 3-bromoaniline, a diazotization-sulfonation sequence can provide the desired sulfonyl chloride. rsc.org

Pyrrolidine Ring Functionalization and Integration

The pyrrolidine scaffold is a key structural motif in a vast array of biologically active compounds, and its integration into molecules like 3-(pyrrolidin-1-ylsulfonyl)benzonitrile is a critical aspect of their synthesis. nih.gov The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is often advantageous in drug design. nih.gov

Strategies for Pyrrolidine Ring Synthesis and Derivatization

The synthesis of the pyrrolidine ring itself can be achieved through various established routes, often starting from either cyclic or acyclic precursors. mdpi.com Common strategies employed in medicinal chemistry include:

1,3-Dipolar Cycloadditions: This is a classical and powerful method for constructing five-membered heterocyclic rings. nih.gov The reaction typically involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, like an alkene. nih.govmanchester.ac.uk For instance, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine can serve as an azomethine ylide precursor, reacting with alkenes in the presence of an acid like trifluoroacetic acid (TFA) to yield substituted pyrrolidines. nih.govmanchester.ac.uk

Synthesis from Proline and its Derivatives: Commercially available and chiral forms of proline and its derivatives, such as 4-hydroxyproline, are common starting materials for synthesizing more complex pyrrolidine structures. mdpi.com These precursors can undergo a variety of transformations to introduce desired functional groups. mdpi.comnih.gov

Intramolecular Cyclization: Acyclic compounds can be induced to cyclize to form the pyrrolidine skeleton. mdpi.com For example, the cyclization of an aminoaldehyde, which can be generated in situ via ozonolysis of an oxazine, provides a stereoselective route to pyrrolidine derivatives. nih.gov

Derivatization of the pre-formed pyrrolidine ring is also a common strategy. The nitrogen atom of the pyrrolidine ring is nucleophilic, allowing for straightforward functionalization. nih.gov

Coupling of the Pyrrolidine Nitrogen with the Benzenesulfonyl Moiety

The formation of the sulfonamide bond is the key step that links the pyrrolidine ring to the benzenesulfonyl group. The most prevalent method for this transformation is the reaction of a sulfonyl chloride with an amine. nih.gov In the context of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile synthesis, this involves the reaction of pyrrolidine with a 3-cyanobenzenesulfonyl chloride precursor.

The general reaction is a nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and formation of the S-N bond. researchgate.net This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net Pyridine is frequently used as both a base and a solvent for this type of coupling. researchgate.net

Alternative methods for sulfonamide formation that have been developed include:

Reaction with Sulfonyl Azides: Benzenesulfonyl azides can react with proline and its derivatives in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the corresponding N-sulfonylated products. acs.org

Coupling via N-Silylamines: N-silylated pyrrolidine can react with sulfonyl chlorides, often under reflux in a solvent like acetonitrile, to yield the sulfonamide in high yields. nih.gov This method offers a convenient alternative to traditional Schotten-Baumann conditions. nih.gov

Optimization of Reaction Conditions and Isolation Techniques in Academic Synthesis

The efficiency and success of synthesizing 3-(pyrrolidin-1-ylsulfonyl)benzonitrile and its analogues are highly dependent on the careful optimization of reaction parameters and the application of appropriate purification methods.

Solvent Selection and Temperature Effects on Reaction Efficiency

The choice of solvent and the reaction temperature can significantly impact the rate and outcome of the sulfonamide formation and other key steps.

For the coupling of sulfonyl chlorides with amines, a range of solvents can be employed. The reaction is often performed in a mixture of acetone (B3395972) and pyridine, where pyridine serves as both a solvent and a base. researchgate.net The solvolysis of sulfonyl chlorides, a competing reaction, has been studied extensively. These studies show that the reaction mechanism is typically a concerted Sₙ2 process. mdpi.comresearchgate.net The rate of solvolysis is influenced by both the solvent's nucleophilicity and its ionizing power. mdpi.comresearchgate.net For example, specific rate constants for the solvolysis of sulfonyl chlorides have been determined in various binary solvent mixtures, such as ethanol-water and methanol-water, at different temperatures. mdpi.com

Table 1: Effect of Solvent on Solvolysis Rate of a Benzenesulfonyl Chloride Derivative at 45.0 °C

Solvent MixtureRate Constant (10⁶ k, s⁻¹)
70% Ethanol204
60% Ethanol249
50% Ethanol386
90% Methanol149
80% Methanol227
50% Acetone195
Data extrapolated from literature values. mdpi.com

Nucleophilic aromatic substitution (SₙAr) reactions, which might be involved in precursor synthesis, often require elevated temperatures and polar solvents to proceed efficiently. chemrxiv.org However, milder conditions are continuously being developed. chemrxiv.org

Catalyst Systems for Specific Transformations (e.g., Palladium Catalysis for C-CN Bond Formation)

The introduction of the nitrile (-CN) group onto the benzene ring to form the benzonitrile moiety is a critical transformation. Palladium-catalyzed cyanation of aryl halides is a powerful and widely used method for this purpose. nih.govrsc.org This approach offers milder reaction conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov

Several palladium-based catalytic systems have been developed for this cross-coupling reaction:

Palladium Precatalysts and Ligands: Systems using palladium precatalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with specific phosphine ligands are common. nih.gov Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl ligand, when used with palladium acetate, has been shown to be effective for the cyanation of aryl chlorides, including those with electron-donating or withdrawing groups. arkat-usa.org

Heterogeneous Catalysts: Palladium on carbon (Pd/C) can be used as a heterogeneous catalyst, which simplifies product purification and catalyst recovery. organic-chemistry.org This method is effective for converting aryl bromides and electron-deficient aryl chlorides to the corresponding nitriles. organic-chemistry.org

Cyanide Sources: A key challenge in palladium-catalyzed cyanation is catalyst poisoning by the cyanide source. nih.gov To overcome this, various cyanide reagents are used. Zinc cyanide (Zn(CN)₂) is widely employed in academic labs. nih.govarkat-usa.org For improved safety and practicality, less toxic sources like potassium ferrocyanide (K₄[Fe(CN)₆]) have been successfully implemented, which avoids the need for rigorously anhydrous conditions. nih.govnih.gov

Table 2: Examples of Palladium-Catalyzed Cyanation Systems

Catalyst SystemCyanide SourceSubstrate ScopeReference
Pd(OAc)₂ / 2-(di-t-butylphosphino)-1,1'-binaphthylZn(CN)₂Aryl chlorides and bromides arkat-usa.org
Palladacycle precatalystK₄[Fe(CN)₆]·3H₂O(Hetero)aryl halides nih.govnih.gov
Pd/C / dppfZn(CN)₂Aryl bromides, active aryl chlorides organic-chemistry.org

Purification Methodologies for Research-Grade Compounds

Obtaining a high-purity, research-grade compound requires effective purification techniques to remove unreacted starting materials, reagents, and byproducts. For sulfonamides like 3-(pyrrolidin-1-ylsulfonyl)benzonitrile, several methods are applicable.

Recrystallization: This is a classic and effective method for purifying solid compounds. The choice of solvent is critical. For sulfathiazole, a related sulfonamide, a process using a mixture of propanol (B110389) and water has been described, followed by cooling to induce crystallization, filtration, and washing. google.com

Silica (B1680970) Gel Chromatography: Column chromatography using silica gel is a standard and versatile technique in academic research for separating compounds based on polarity. nih.gov It is highly effective for purifying sulfonamides from complex reaction mixtures.

Solid-Phase Extraction (SPE): SPE is a cleanup technique that can be used to isolate target compounds from a solution by passing it through a solid adsorbent. Different sorbents like C18 or basic alumina (B75360) can be used to retain either the compound of interest or impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for isolating small quantities of material, preparative HPLC is often employed. Analytical HPLC is also used to assess the purity of the final compound. researchgate.net

The combination of these techniques ensures the isolation of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile with the high degree of purity required for subsequent research and characterization.

Chemical Reactivity and Mechanistic Studies of 3 Pyrrolidin 1 Ylsulfonyl Benzonitrile

Reactivity Profiles of the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the ability of the nitrogen atom to coordinate with metal centers.

The carbon atom of the nitrile group in 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is electrophilic due to the polarization of the carbon-nitrogen triple bond and the electron-withdrawing effect of the adjacent sulfonyl group. This makes it susceptible to attack by nucleophiles. The reaction typically proceeds through the formation of an intermediate imine anion, which can then be protonated or undergo further reaction.

Common nucleophilic addition reactions applicable to aromatic nitriles include:

Grignard Reagents: Reaction with Grignard reagents (R-MgX) followed by acidic workup leads to the formation of ketones. The intermediate imine is hydrolyzed to a ketone.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) can add to the nitrile group to form ketones after hydrolysis.

Enolates: The nitrile group can react with enolates in reactions such as the Thorpe-Ziegler reaction to form β-ketonitriles or cyclic ketones.

Table 1: Examples of Nucleophilic Addition Reactions to Aromatic Nitriles

NucleophileReagent ExampleProduct Type
Grignard ReagentPhenylmagnesium bromideKetone
Organolithium Reagentn-ButyllithiumKetone
EnolateAcetone (B3395972) enolateβ-Ketonitrile

The nitrile group of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile can be converted to other functional groups through hydrolysis and reduction reactions.

Hydrolysis: Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. chemguide.co.uk

Acid-catalyzed hydrolysis: Heating the nitrile with a strong acid, such as sulfuric or hydrochloric acid, in the presence of water results in the formation of a carboxylic acid and the corresponding ammonium salt. organicchemistrytutor.comchemistrysteps.comgoogle.com The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. libretexts.org

Base-catalyzed hydrolysis: Treatment with a strong base, like sodium hydroxide, followed by acidification, also yields a carboxylic acid. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com Under milder basic conditions, the reaction can sometimes be stopped at the amide stage. organicchemistrytutor.com

Reduction: The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) can reduce the nitrile to a primary amine. nih.govjove.comchemistrysteps.com The reaction with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon. jove.com

Reduction to Aldehydes: Partial reduction to an aldehyde can be achieved using milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures, followed by aqueous workup. wikipedia.orgchemistrysteps.com The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another method for this conversion. wikipedia.org

Table 2: Summary of Hydrolysis and Reduction Products of Aromatic Nitriles

ReactionReagentsProduct Functional Group
Acid HydrolysisH₂SO₄, H₂O, heatCarboxylic Acid
Base Hydrolysis1. NaOH, H₂O, heat; 2. H₃O⁺Carboxylic Acid
Reduction (Strong)LiAlH₄ or H₂/CatalystPrimary Amine
Reduction (Mild)DIBAL-H, then H₂OAldehyde

The nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a ligand in coordination complexes with transition metals. wikipedia.orgwikipedia.org Benzonitrile (B105546), as a ligand, typically coordinates to metal centers in a linear fashion through the nitrogen atom. nih.gov These nitrile complexes can serve as versatile starting materials for the synthesis of other organometallic compounds, as the nitrile ligand is often labile and can be readily displaced by other ligands. wikipedia.org The electron-withdrawing sulfonyl group in 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is expected to decrease the electron density on the nitrile nitrogen, potentially affecting its coordinating ability. The benzonitrile moiety can act as an electron-acceptor to stabilize low-valent metal centers. chemrxiv.org

Chemical Transformations Involving the Sulfonamide Moiety

The sulfonamide group is generally a robust and stable functional group. However, under certain conditions, it can undergo chemical transformations.

The sulfur-nitrogen (S-N) bond in aromatic sulfonamides is generally stable to a wide range of chemical conditions, including many acidic and basic environments. nih.gov This stability is attributed to the strong nature of the S-N bond. However, this bond can be cleaved under specific reductive or harsh acidic conditions.

Reductive Cleavage: Several methods have been developed for the reductive cleavage of the S-N bond in sulfonamides to yield the corresponding amine and a sulfinic acid derivative. chemrxiv.orgchemrxiv.orgacs.org Reagents such as sodium in liquid ammonia, or more recently, milder methods involving samarium(II) iodide or photochemical approaches have been employed. organic-chemistry.org

Acidic Cleavage: While generally stable to acid, prolonged heating in strong acids can lead to the hydrolysis of the sulfonamide bond, although this is often a difficult transformation. acs.orgresearchgate.net

The stability of the pyrrolidine (B122466) ring within the sulfonamide moiety is generally high, and it is not expected to undergo cleavage under typical reaction conditions that transform the nitrile group.

Reactions directly involving the sulfonyl oxygen atoms are not common as they are generally unreactive. However, the sulfonyl group as a whole is a strong electron-withdrawing group and significantly influences the reactivity of the aromatic ring. It is a meta-directing group in electrophilic aromatic substitution reactions. Therefore, any further electrophilic substitution on the benzene (B151609) ring of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile would be expected to occur at the positions ortho and para to the nitrile group (and meta to the sulfonyl group).

Electrophilic and Nucleophilic Behavior of the Pyrrolidine Ring

The pyrrolidine ring in 3-(pyrrolidin-1-ylsulfonyl)benzonitrile possesses a nitrogen atom whose nucleophilicity is significantly influenced by the strongly electron-withdrawing benzenesulfonyl group. This substitution pattern modulates the reactivity of the pyrrolidine ring towards both electrophiles and nucleophiles.

Reactions at the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring in N-sulfonylated pyrrolidines is generally considered to be less nucleophilic than in an unsubstituted pyrrolidine. The lone pair of electrons on the nitrogen is delocalized into the sulfonyl group, reducing its availability for donation to electrophiles. However, reactions at the nitrogen are still possible under appropriate conditions.

For instance, N-sulfonylpyrrolidines can undergo further substitution at the nitrogen atom, although this typically requires strong electrophiles and may proceed under forcing conditions. The reactivity is also dependent on the nature of the substituents on the aromatic ring of the sulfonyl group. In the case of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile, the electron-withdrawing nitrile group at the meta position will have a moderate influence on the electron density at the sulfonyl group, and consequently on the nitrogen atom.

While specific data for 3-(pyrrolidin-1-ylsulfonyl)benzonitrile is scarce, studies on related N-arylsulfonylpyrrolidines indicate that the nitrogen can participate in reactions such as N-alkylation or N-acylation, although potentially with lower reactivity compared to their non-sulfonylated counterparts.

Stereochemical Aspects of Pyrrolidine Ring Transformations

The stereochemistry of the pyrrolidine ring is a crucial aspect of its chemical transformations. The five-membered ring can adopt various conformations, and the substituents on the ring can influence the stereochemical outcome of reactions. In the case of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile, the sulfonyl group attached to the nitrogen atom can influence the conformational preferences of the ring.

Stereoselective synthesis methods for creating substituted pyrrolidines often rely on controlling the approach of reagents to the prochiral faces of the ring or its precursors. For instance, catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a powerful tool for the enantioselective synthesis of substituted pyrrolidines. The stereochemical outcome of such reactions is influenced by the nature of the substituents on both the dipole and the dipolarophile.

Furthermore, transformations of an existing pyrrolidine ring, such as hydrogenations or electrophilic additions to a double bond within the ring (if present), would be influenced by the steric and electronic effects of the 3-(cyanosulfonyl)phenyl group. For example, the bulky sulfonyl group could direct incoming reagents to the opposite face of the ring, leading to a specific stereoisomer. However, without specific experimental data for 3-(pyrrolidin-1-ylsulfonyl)benzonitrile, these remain general considerations based on the behavior of analogous systems.

Investigating Reaction Mechanisms via Kinetic and Spectroscopic Analyses

The elucidation of reaction mechanisms involving complex molecules like 3-(pyrrolidin-1-ylsulfonyl)benzonitrile relies heavily on kinetic and spectroscopic studies. These techniques provide insights into the reaction pathways, the nature of intermediates, and the factors that control the reaction rates.

Elucidation of Rate-Determining Steps in Synthetic Pathways

Kinetic studies are instrumental in identifying the rate-determining step of a reaction, which is the slowest step in the sequence of transformations leading from reactants to products. By monitoring the concentration of reactants, intermediates, and products over time, and by studying the effect of reaction parameters such as temperature, concentration, and catalysts on the reaction rate, a detailed picture of the reaction mechanism can be constructed.

For the synthesis of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile, which would typically involve the reaction of pyrrolidine with 3-cyanobenzenesulfonyl chloride, a kinetic analysis could reveal whether the nucleophilic attack of the pyrrolidine nitrogen on the sulfonyl chloride or the subsequent deprotonation is the rate-limiting step. Such studies often involve techniques like UV-Vis spectroscopy or NMR spectroscopy to follow the progress of the reaction.

While no specific kinetic data for the synthesis or reactions of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile have been found, studies on the reactions of other aromatic sulfonyl chlorides with amines have been conducted, often revealing complex mechanisms that can be influenced by solvent and the nature of the amine.

Identification of Intermediates in Complex Reactions

Spectroscopic techniques are powerful tools for the identification and characterization of transient intermediates in chemical reactions. Techniques such as mass spectrometry, NMR spectroscopy (including in-situ monitoring), and infrared (IR) spectroscopy can provide structural information about species that are formed and consumed during a reaction.

For example, in reactions involving the pyrrolidine ring of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile, intermediates such as iminium ions could potentially be formed during certain transformations. These charged species might be detectable by electrospray ionization mass spectrometry (ESI-MS). Similarly, changes in the vibrational modes of the sulfonyl and nitrile groups, as well as the C-N bonds of the pyrrolidine ring, could be monitored by IR spectroscopy to track the progress of a reaction and identify key intermediates.

Although no specific spectroscopic studies aimed at identifying reaction intermediates of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile have been reported, the general applicability of these methods to related heterocyclic and organosulfur compounds is well-established.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile, enabling the unambiguous assignment of its proton (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is expected to exhibit distinct signals corresponding to the protons of the benzonitrile (B105546) and pyrrolidine (B122466) rings. The aromatic region would likely display a complex pattern for the four protons on the benzene (B151609) ring, influenced by their positions relative to the sulfonyl and cyano groups. The protons of the pyrrolidine ring are anticipated to show two multiplets, corresponding to the methylene groups adjacent to the nitrogen atom and the other two methylene groups.

The ¹³C NMR spectrum would complement the proton data by providing signals for each unique carbon atom in the molecule. Key resonances would include those for the quaternary carbons of the benzonitrile ring (one attached to the cyano group and one to the sulfonyl group), the methine carbons of the benzene ring, the nitrile carbon, and the methylene carbons of the pyrrolidine ring. The chemical shifts of these carbons are influenced by the electron-withdrawing nature of the sulfonyl and cyano groups.

Predicted ¹H and ¹³C NMR Data for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzonitrile H-28.1 - 8.3-
Benzonitrile H-47.9 - 8.1-
Benzonitrile H-57.7 - 7.9-
Benzonitrile H-68.0 - 8.2-
Pyrrolidine CH₂ (α to N)3.2 - 3.447 - 49
Pyrrolidine CH₂ (β to N)1.8 - 2.025 - 27
Benzonitrile C-1 (C-SO₂)-140 - 142
Benzonitrile C-2-128 - 130
Benzonitrile C-3 (C-CN)-113 - 115
Benzonitrile C-4-133 - 135
Benzonitrile C-5-130 - 132
Benzonitrile C-6-131 - 133
Cyano (CN)-117 - 119

Note: These are predicted values based on the analysis of structurally similar compounds and may vary from experimental data.

To definitively establish the connectivity within the 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would be crucial for confirming the connectivity within the benzonitrile ring by showing correlations between neighboring aromatic protons, and within the pyrrolidine ring by linking the α- and β-methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in both the aromatic and aliphatic regions of the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly valuable for identifying the connectivity between the benzonitrile and pyrrolidine-1-sulfonyl moieties. For instance, correlations between the α-protons of the pyrrolidine ring and the sulfonyl-bearing carbon of the benzonitrile ring would be expected, as would correlations between the aromatic protons and the quaternary carbons of the benzene ring.

The pyrrolidine ring in 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is not planar and can exist in various conformations, often described as envelope or twist forms. Variable-temperature NMR studies can provide insights into the dynamics of this ring system. Changes in the NMR spectrum, such as the broadening or coalescence of signals at different temperatures, can indicate conformational exchange processes and allow for the determination of the energy barriers associated with these dynamics. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to probe through-space proximities between protons, which can help in determining the preferred conformation of the molecule in solution.

Applications of 3 Pyrrolidin 1 Ylsulfonyl Benzonitrile in Chemical Research

Role as a Synthetic Intermediate for Advanced Organic Compounds

The strategic placement of reactive functional groups within 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile makes it a valuable precursor in the construction of more complex molecular architectures. Organic chemists have utilized this compound as a foundational element for the synthesis of intricate heterocyclic systems and multifunctional molecules, capitalizing on the inherent reactivity of its nitrile and sulfonyl components.

Precursor in the Synthesis of Complex Heterocyclic Systems

The benzonitrile (B105546) group in 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile serves as a versatile handle for the construction of various nitrogen-containing heterocycles. The carbon-nitrogen triple bond of the nitrile is susceptible to a range of chemical transformations, including cycloaddition reactions and condensations with other bifunctional reagents. This reactivity allows for the elaboration of the benzene (B151609) ring into more complex fused heterocyclic structures. For instance, the nitrile group can undergo reactions to form tetrazoles, pyridines, and pyrimidines, which are prevalent scaffolds in medicinal chemistry. The pyrrolidine (B122466) and sulfonyl groups often remain intact during these transformations, thereby imparting specific physicochemical properties to the final heterocyclic product.

Heterocyclic SystemSynthetic Transformation of Nitrile Group
Tetrazole[2+3] Cycloaddition with azides
Pyridine (B92270)Condensation with 1,3-dicarbonyl compounds
PyrimidineReaction with amidines or ureas
TriazineCyclotrimerization or reaction with dicyandiamide

Building Block for Multifunctional Molecules

Beyond its role in forming heterocyclic rings, 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile is employed as a building block for molecules that possess multiple functional domains. The distinct electronic nature of the sulfonyl group (electron-withdrawing) and the potential for functionalization on the pyrrolidine ring allow for the strategic incorporation of diverse chemical functionalities. This modular approach enables the synthesis of molecules with tailored properties, where one part of the molecule can be designed for a specific interaction, while another part provides structural integrity or modulates solubility. For example, the pyrrolidine nitrogen can be further functionalized, or the aromatic ring can undergo electrophilic substitution, leading to the creation of elaborate molecular scaffolds with potential applications in materials science and drug discovery.

Utilization in Ligand Design for Catalysis Research

The field of catalysis often relies on the design of organic molecules, or ligands, that can coordinate to a metal center and modulate its reactivity. The structural features of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile make it an intriguing candidate for the development of novel ligands for transition metal catalysis.

Development of Benzonitrile-Containing Ligands for Transition Metal Catalysis

The nitrogen atom of the benzonitrile group possesses a lone pair of electrons that can coordinate to transition metals. This coordination can influence the electronic environment of the metal center, thereby affecting its catalytic activity. Researchers have explored the incorporation of the 3-(pyrrolidin-1-ylsulfonyl)benzonitrile framework into larger ligand systems. The sulfonyl group can exert a significant electronic effect on the benzonitrile moiety, which in turn influences the strength of its coordination to the metal. The pyrrolidine ring can also be modified to introduce additional coordinating atoms or to create chiral environments for asymmetric catalysis.

Metal CatalystPotential Catalytic ApplicationRole of Benzonitrile Ligand
PalladiumCross-coupling reactionsStabilizing the active catalytic species
RhodiumHydroformylationModulating selectivity
CopperClick chemistryEnhancing reaction rates
RutheniumMetathesisControlling catalyst stability

Investigation of Electron-Acceptor Properties of the Benzonitrile Moiety in Catalytic Cycles

The benzonitrile group, particularly when influenced by the electron-withdrawing sulfonyl group, can act as an electron acceptor or a π-acid in a catalytic cycle. This property is crucial in reactions where the stabilization of electron-rich metal intermediates is required. By accepting electron density from the metal center, the benzonitrile ligand can facilitate key steps in the catalytic process, such as reductive elimination. The electronic properties of the ligand can be finely tuned by modifying the substituents on the pyrrolidine ring or the aromatic system, allowing for a systematic investigation of ligand effects on catalytic performance.

Development as a Molecular Probe for Chemical Biology Studies (Mechanistic Focus)

Molecular probes are essential tools in chemical biology for interrogating biological systems and elucidating the mechanisms of complex biochemical processes. The unique combination of a fluorescent benzonitrile group and a sulfonamide moiety makes 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile a promising scaffold for the development of such probes. The inherent fluorescence of the benzonitrile unit can be sensitive to the local environment, allowing for the detection of binding events or changes in polarity. The sulfonamide group is a well-known pharmacophore that can be directed to interact with specific enzyme classes, such as carbonic anhydrases or proteases. By attaching this "warhead" to the fluorescent reporter, researchers can design probes that signal the activity of these enzymes. The mechanism of action for such a probe would involve the binding of the sulfonamide to the enzyme's active site, leading to a change in the fluorescence properties of the benzonitrile moiety due to the altered chemical environment. This change in fluorescence can be monitored to provide real-time information about enzyme activity and inhibition, offering a powerful tool for mechanistic studies and high-throughput screening of potential drug candidates.

Use in Affinity Labeling or Photoreactive Probes for Target Identification (methodological aspect only)

No studies have been found that describe the synthesis or methodological application of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile as a scaffold for affinity labeling or as a photoreactive probe for the identification of biological targets. The unique combination of the pyrrolidine, sulfonyl, and benzonitrile moieties has not been explored in this context within the public domain of scientific research.

Potential in Materials Science Research

An examination of the materials science literature, including research on organic electronics and polymers, also shows no mention of 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile. There are no published studies investigating its potential properties or applications in the development of new materials.

Future Research Trajectories and Emerging Methodologies

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of novel and sustainable synthetic routes for 3-(pyrrolidin-1-ylsulfonyl)benzonitrile is a primary area of future research. Traditional methods for the synthesis of sulfonamides often involve the use of hazardous reagents and solvents. researchgate.netresearchgate.net Future approaches will likely focus on greener alternatives that minimize waste and improve safety and efficiency.

Key areas of exploration include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The application of meso-reactor apparatus can facilitate waste minimization and the use of greener solvents. acs.org

Green Solvents: Research into the use of environmentally benign solvents such as water, ethanol, glycerol, and deep eutectic solvents (DES) is gaining traction. researchgate.netthieme-connect.com For instance, a metal-free, one-pot synthesis of sulfonamides has been developed using a mixture of methanol and water. researchgate.net

Alternative Reagents: The use of stable and less toxic sulfur sources, such as sodium sulfinate and thiosulfonates, is being explored to replace hazardous sulfonyl chlorides. researchgate.netorganic-chemistry.org Additionally, methods involving oxidative chlorination using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in green solvents present a promising eco-friendly strategy. researchgate.net

Catalytic Methods: The development of novel catalytic systems, including metal-free and photoredox catalysis, can lead to more efficient and selective syntheses. organic-chemistry.org For example, a photoredox-catalyzed sulfonylation of phenylhydrazines with thiols has been demonstrated using eosin Y as a catalyst in a green solvent mixture. organic-chemistry.org

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Sulfonamides
ParameterTraditional ApproachesSustainable Approaches
SolventsDichloromethane (DCM) and other volatile organic compounds (VOCs) researchgate.netWater, Ethanol, Glycerol, Deep Eutectic Solvents (DES) researchgate.netthieme-connect.com
ReagentsSulfonyl chlorides researchgate.netresearchgate.netSodium sulfinates, Thiosulfonates, Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) researchgate.netresearchgate.netorganic-chemistry.org
MethodologyBatch processingFlow chemistry, One-pot synthesis, Photoredox catalysis researchgate.netacs.orgorganic-chemistry.org
WorkupOften requires column chromatographySimple filtration, precipitation researchgate.netresearchgate.net

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

The real-time analysis of chemical reactions is crucial for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. spectroscopyonline.commt.com Advanced spectroscopic techniques are increasingly being employed for in situ monitoring of sulfonamide synthesis.

Future research will likely involve the application of the following techniques to the synthesis of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile:

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR allows for the real-time tracking of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. spiedigitallibrary.org This can provide valuable kinetic and mechanistic information.

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for studying molecules with weak infrared absorption. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about species present in the reaction mixture, aiding in the elucidation of complex reaction pathways.

The integration of these techniques can provide a comprehensive understanding of the reaction dynamics, leading to the development of more robust and efficient synthetic protocols. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Chemical Behavior

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.gov These computational tools can be applied to the design of novel derivatives of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile and to predict their chemical and biological properties.

Key applications in this area include:

Generative Models: AI can be trained on large datasets of known molecules to generate novel chemical structures with desired properties. neurosciencenews.com This can be used to design new sulfonamide derivatives with enhanced activity or improved pharmacokinetic profiles.

Property Prediction: ML models can be developed to predict various properties of molecules, such as solubility, toxicity, and binding affinity to biological targets. acs.orgnih.gov This can help in prioritizing candidates for synthesis and testing.

Reaction Prediction and Optimization: AI algorithms can predict the outcomes of chemical reactions and suggest optimal reaction conditions, accelerating the development of new synthetic routes. acs.org

The use of AI and ML can significantly reduce the time and cost associated with the discovery and development of new compounds. springernature.com

Development of High-Throughput Screening Methodologies for Chemical Reactivity Profiling

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their biological or chemical activity. bmglabtech.comwikipedia.org The development of HTS methodologies for chemical reactivity profiling will be instrumental in exploring the potential applications of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile and its analogs.

Future directions in this area include:

Miniaturization and Automation: The use of robotics and microtiter plates enables the automated testing of thousands of compounds in a short period. wikipedia.orgacs.org

Assay Development: The design of sensitive and robust assays is crucial for identifying "hits" or "leads" from large compound libraries. bmglabtech.com These assays can be designed to measure a wide range of activities, from enzyme inhibition to effects on cellular pathways.

Data Analysis: The vast amount of data generated from HTS experiments requires sophisticated data analysis tools to identify meaningful trends and select promising candidates for further investigation. wikipedia.org

HTS can accelerate the discovery of new applications for 3-(pyrrolidin-1-ylsulfonyl)benzonitrile by rapidly screening its effects on a wide range of biological targets. nih.govepa.gov

Cross-Disciplinary Research at the Interface of Organic Chemistry, Theoretical Chemistry, and Biophysics (Mechanistic/Structural Focus)

A deeper understanding of the mechanistic and structural aspects of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile's interactions with biological targets is essential for rational drug design. This requires a cross-disciplinary approach that combines experimental and computational methods.

Key research areas include:

Mechanistic Studies: Investigating the mechanism of action of sulfonamides is crucial for understanding their biological effects. For example, studies on the glutathione S-transferase-catalyzed cleavage of sulfonamides can provide insights into their metabolic stability and potential for prodrug design. nih.gov

Structural Biology: Techniques such as X-ray crystallography can be used to determine the three-dimensional structure of 3-(pyrrolidin-1-ylsulfonyl)benzonitrile bound to its target protein. acs.org This information is invaluable for understanding the molecular basis of its activity and for designing more potent and selective inhibitors.

Computational Modeling: Theoretical chemistry methods, such as density functional theory (DFT) and molecular docking, can be used to model the interactions between the compound and its target at the atomic level. acs.orgnih.gov These computational studies can complement experimental data and provide predictive insights into the binding mechanism.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile?

Methodological Answer:
A common approach involves sulfonylation of pyrrolidine followed by coupling with a benzonitrile derivative. For example, a similar compound, 3-(pyrrolidin-1-yl)benzonitrile, was synthesized via nucleophilic substitution using 4-bromophenyl methyl sulfone and purified via column chromatography (SiO₂, 9:1 hexane/ethyl acetate). The product was validated using 1^1H NMR (δ 7.29–6.68 ppm for aromatic protons, δ 3.35–3.23 ppm for pyrrolidine CH₂ groups) . For the sulfonyl variant, sulfonylation reagents like sulfonyl chlorides or coupling agents (e.g., HBTU, PYBOP) may be employed, with purification via recrystallization or gradient chromatography.

Basic: What safety precautions are critical when handling 3-(Pyrrolidin-1-ylsulfonyl)benzonitrile?

Methodological Answer:
While direct SDS data for this compound is limited, analogous benzonitrile derivatives (e.g., 3-(3-thienyl)benzonitrile) require:

  • PPE: Gloves, lab coat, goggles, and respirator if volatile.
  • Ventilation: Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 for inhalation/dermal/oral exposure) .
  • Waste Disposal: Segregate organic waste and collaborate with certified hazardous waste contractors. Avoid aqueous disposal due to potential environmental toxicity .

Advanced: How can spectroscopic and computational methods resolve structural ambiguities in this compound?

Methodological Answer:

  • Experimental Techniques:
    • FT-IR/Raman: Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) groups.
    • NMR: Compare 1^1H/13^{13}C shifts with DFT-calculated values (e.g., aromatic protons vs. pyrrolidine ring protons) .
  • Computational Tools:
    • DFT (B3LYP/6-311+G(d,p)): Optimize geometry and calculate Fukui indices to predict reactive sites.
    • NBO Analysis: Investigate hyperconjugative interactions (e.g., sulfonyl group’s electron-withdrawing effects) .

Advanced: What mechanistic insights guide the sulfonylation of pyrrolidine derivatives?

Methodological Answer:
Sulfonylation typically proceeds via a two-step mechanism:

Nucleophilic Attack: Pyrrolidine reacts with sulfonyl chloride, forming a sulfonamide intermediate.

Coupling with Benzonitrile: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Ullmann-type reactions for aryl-sulfonyl bond formation. Monitor reaction progress via TLC or LC-MS.
Key Variables:

  • Temperature (60–100°C for cross-coupling).
  • Catalyst loading (0.5–5 mol% Pd).
  • Solvent polarity (DMF or THF for polar intermediates) .

Advanced: How can computational modeling predict the compound’s electronic properties for materials science applications?

Methodological Answer:

  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess charge-transfer potential (relevant for OLEDs, as seen in TADF materials with benzonitrile derivatives) .
  • Electrostatic Potential (ESP) Maps: Visualize electron-deficient regions (nitrile/sulfonyl groups) for ligand design in catalysis.
  • TD-DFT: Simulate UV-Vis spectra (λmax ~250–300 nm for benzonitrile derivatives) and compare with experimental data .

Data Contradiction: How to address discrepancies between experimental and computational NMR results?

Methodological Answer:

  • Potential Causes:
    • Solvent effects (DFT calculations often assume gas phase).
    • Tautomerism or conformational flexibility (e.g., pyrrolidine ring puckering).
  • Troubleshooting Steps:
    • Re-optimize geometry using implicit solvent models (e.g., PCM).
    • Perform 1^1H-1^1H COSY or NOESY to confirm spatial correlations.
    • Validate purity via HPLC or elemental analysis to rule out impurities .

Application Hypotheses: Could this compound be explored in optoelectronic materials?

Methodological Answer:
While direct evidence is lacking, structural analogs (e.g., 4-(3-carbazolyl)benzonitrile derivatives) are used in OLEDs as TADF emitters . Proposed studies:

  • Device Fabrication: Blend with host matrices (e.g., CBP) and measure electroluminescence efficiency.
  • Thermogravimetric Analysis (TGA): Assess thermal stability (>300°C desired for device longevity).
  • Cyclic Voltammetry: Determine oxidation/reduction potentials to align with charge-transport layers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.